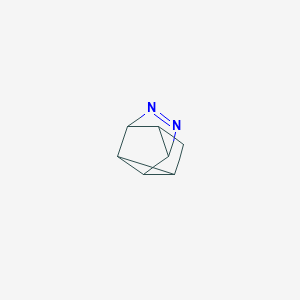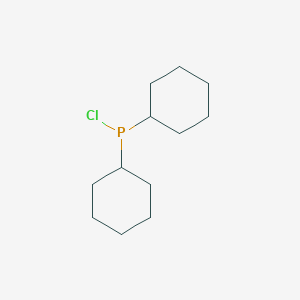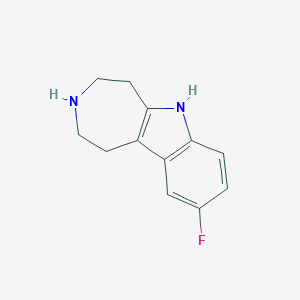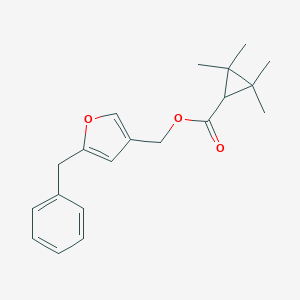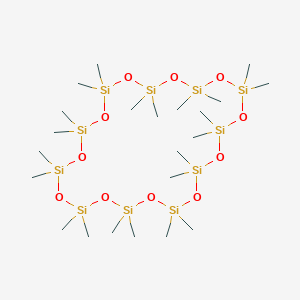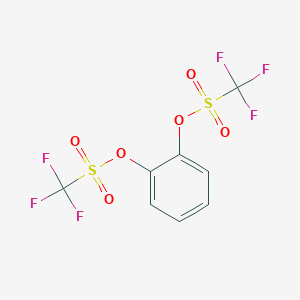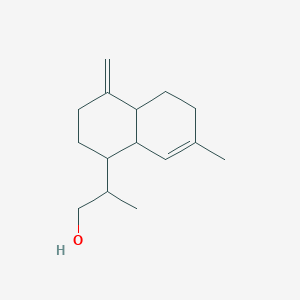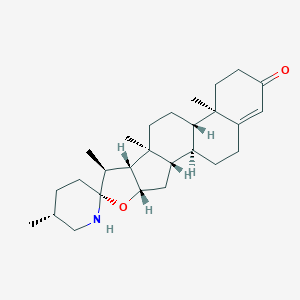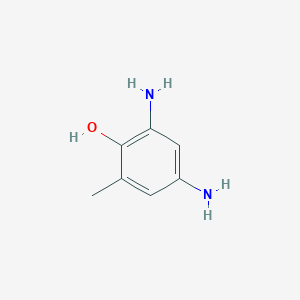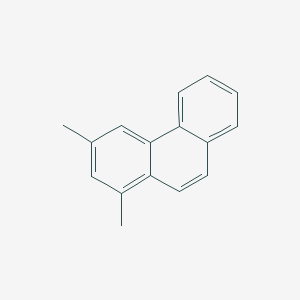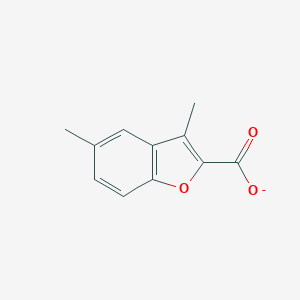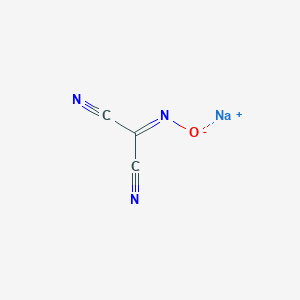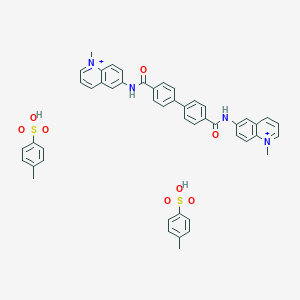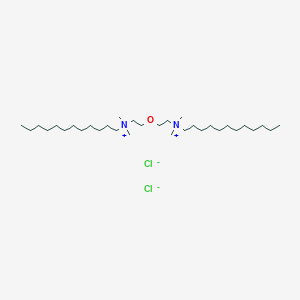
1-Propene, dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propene, dimer, also known as dipropylene, is a chemical compound that is primarily used in the production of polyurethane foam and resins. It is a colorless liquid with a boiling point of 140°C and a molecular weight of 142.24 g/mol. In recent years, there has been a growing interest in the scientific research application of 1-Propene, dimer due to its potential use in various fields such as medicine, agriculture, and materials science.
作用机制
The mechanism of action of 1-Propene, dimer is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to bind to certain receptors in the body, such as the vanilloid receptor, which is involved in the perception of pain.
生化和生理效应
1-Propene, dimer has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and analgesic effects, as well as antimicrobial activity. It has also been shown to have insecticidal and herbicidal properties.
实验室实验的优点和局限性
The advantages of using 1-Propene, dimer in lab experiments include its availability, low cost, and ease of use. It is also relatively stable and non-toxic, making it safe to handle in the laboratory. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are numerous future directions for the scientific research application of 1-Propene, dimer. One potential area of research is the development of new pain relief medications based on its anti-inflammatory and analgesic properties. Another area of research is the development of new insecticides and herbicides based on its insecticidal and herbicidal properties. Additionally, there is potential for the use of 1-Propene, dimer in the production of new materials, such as biodegradable plastics and coatings.
合成方法
The most commonly used method for the synthesis of 1-Propene, dimer is the catalytic dimerization of propylene. This process involves the use of a catalyst such as aluminum chloride or boron trifluoride, which promotes the reaction between two molecules of propylene to form 1-Propene, dimer. The reaction is typically carried out at high temperatures and pressures, and the resulting product is purified through distillation.
科学研究应用
1-Propene, dimer has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicine, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. Additionally, it has been shown to have antimicrobial activity, which could be useful in the development of new antibiotics.
In the field of agriculture, 1-Propene, dimer has been found to have insecticidal properties, making it a potential candidate for the development of new pesticides. It has also been shown to have herbicidal properties, making it useful in the control of weeds.
In the field of materials science, 1-Propene, dimer has been used in the production of polyurethane foam and resins, which are widely used in the construction and automotive industries. It has also been used in the production of adhesives, coatings, and elastomers.
属性
CAS 编号 |
16813-72-2 |
|---|---|
产品名称 |
1-Propene, dimer |
分子式 |
C6H12 |
分子量 |
84.16 g/mol |
IUPAC 名称 |
prop-1-ene |
InChI |
InChI=1S/2C3H6/c2*1-3-2/h2*3H,1H2,2H3 |
InChI 键 |
WHFQAROQMWLMEY-UHFFFAOYSA-N |
SMILES |
CC=C.CC=C |
规范 SMILES |
CC=C.CC=C |
其他 CAS 编号 |
16813-72-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



